2-Bromo-1-(bromomethyl)-3-methylbenzene
Overview
Description
“2-Bromo-1-(bromomethyl)-3-methylbenzene” is a brominated derivative of benzene. It has a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. It has two bromine atoms attached to it, one directly on the benzene ring and the other on a methyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a bromine atom and a bromomethyl group attached to it. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .Chemical Reactions Analysis
Brominated organic compounds like this one often participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the benzene ring. Bromine atoms are quite electronegative, which could result in interesting chemical properties .Scientific Research Applications
1. Synthesis of Sulfur-Functionalized Quinones
2-Bromo-1-(bromomethyl)-3-methylbenzene has been utilized in the synthesis of sulfur-containing quinone derivatives. A study demonstrated the regioselective bromination of related dimethoxy-dimethylbenzene compounds, leading to the production of novel sulfur-functionalized benzoquinones (Aitken et al., 2016).
2. Thermochemical Properties Analysis
Research on halogen-substituted methylbenzenes, including compounds similar to 2-Bromo-1-(bromomethyl)-3-methylbenzene, focused on their vapor pressures, vaporization, fusion, and sublimation enthalpies. This study contributes to understanding the thermochemical properties of such compounds (Verevkin et al., 2015).
3. Crystal Structure Analysis
The crystal structures of several bromo- and bromomethyl-substituted benzenes, including structures similar to 2-Bromo-1-(bromomethyl)-3-methylbenzene, have been analyzed. This research provides insights into the molecular interactions and structural configurations of such compounds (Jones et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPZQBTXRQKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448935 | |
Record name | 2-bromo-3-methylbenzylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(bromomethyl)-3-methylbenzene | |
CAS RN |
66790-58-7 | |
Record name | 2-bromo-3-methylbenzylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(bromomethyl)-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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